
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide
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Overview
Description
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyanomethyl group, two fluorine atoms, and a cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes a series of reactions to introduce the cyanomethyl and difluoro groups.
Introduction of Cyanomethyl Group: This step often involves the reaction of cyclohexanone with a cyanomethylating agent such as cyanomethyl chloride in the presence of a base like sodium hydride.
Formation of Carboxamide: The final step involves the formation of the carboxamide group, typically through the reaction of the intermediate with methylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions, such as hydrogenation using palladium on carbon, can convert the nitrile group to an amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol or other nucleophilic reagents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Compounds with substituted fluorine atoms.
Scientific Research Applications
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of agrochemicals, particularly as a precursor for insecticides or herbicides.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the fluorine atoms enhance the compound’s stability and bioavailability. The compound may inhibit specific enzymes or receptors, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)-4-(trifluoromethyl)pyridine-3-carboxamide: Similar structure but with a pyridine ring instead of a cyclohexane ring.
N-(cyanomethyl)-4,4,4-trifluorobutyramide: Contains a trifluoromethyl group instead of difluoro.
N-(cyanomethyl)-4,4-difluoro-N-ethylcyclohexane-1-carboxamide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide is unique due to its specific combination of a cyanomethyl group, difluoro substitution, and a cyclohexane ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
N-(cyanomethyl)-4,4-difluoro-N-methylcyclohexane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2N2O/c1-14(7-6-13)9(15)8-2-4-10(11,12)5-3-8/h8H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHLRNWMBURYTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCC(CC1)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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